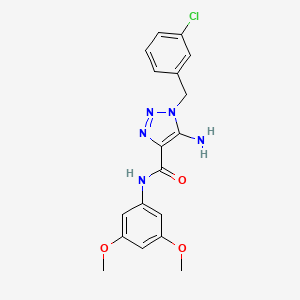

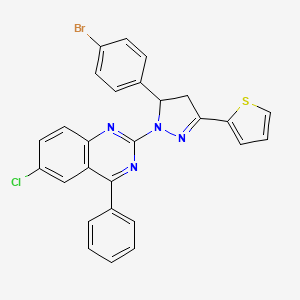

![molecular formula C16H9F3N2O3S B2634209 N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396880-59-3](/img/structure/B2634209.png)

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications

Antibacterial and Antifungal Agents

Several studies have synthesized and evaluated derivatives of benzo[d]thiazol and benzo[d][1,3]dioxole for their antibacterial and antifungal activities. Compounds featuring the benzo[d]thiazol moiety have shown promising activity against a range of bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents. The exploration of these compounds includes analysis of their structure-activity relationships, aiming to enhance their efficacy and specificity towards pathogens while minimizing toxicity to host cells (Palkar et al., 2017).

Anticancer Activity

Research into benzo[d]thiazol derivatives has also extended into the realm of anticancer therapy. Various synthesized compounds have been tested for their ability to inhibit the growth of cancer cells, with some showing selective cytotoxicity towards cancerous cells over normal cells. This selectivity is critical for the development of effective cancer therapies with reduced side effects. Such studies not only contribute to our understanding of the molecular basis of cancer but also open pathways for the design of novel anticancer drugs (Senthilkumar et al., 2021).

Material Science Applications

Compounds with the benzo[d]thiazol and benzo[d][1,3]dioxole moieties have been investigated for their potential applications in material science, including their use in organic electronics and as intermediates in the synthesis of complex molecules with unique properties. The synthesis and characterization of these compounds often involve innovative methodologies that could be applied to the production of materials with novel optical, electronic, or mechanical properties (Berezin et al., 2012).

Future Directions

The future directions for the research on “N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their biological activities, including their potential as anti-tubercular agents . Additionally, further studies could be conducted to explore their synthesis pathways and to investigate their physical and chemical properties.

Mechanism of Action

Target of Action

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has been studied for its potential biological activities tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3S/c17-16(18,19)9-2-1-3-12-13(9)20-15(25-12)21-14(22)8-4-5-10-11(6-8)24-7-23-10/h1-6H,7H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNQDJZGKFESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

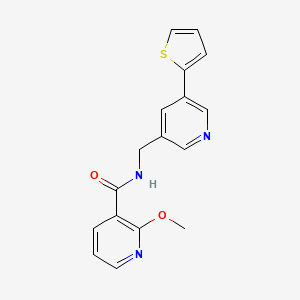

![1-[1-(Cyclobutylmethyl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2634127.png)

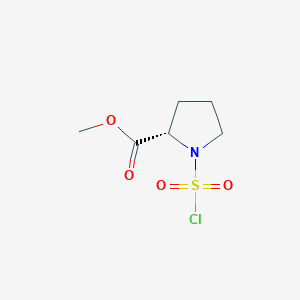

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2634128.png)

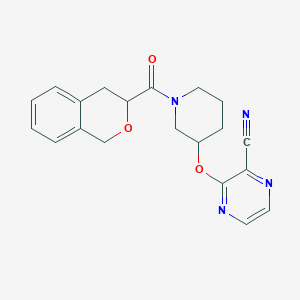

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2634139.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634140.png)

![N-butyl-4-[(5-{[(2,5-dimethylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2634144.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)